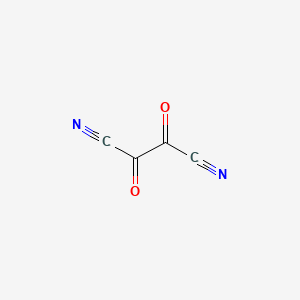
Oxalyl dicyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalyl dicyanide, also known as ethanedioyl dicyanide, is a chemical compound with the formula C₄N₂O₂. It is a member of the acyl cyanides family and is characterized by the presence of two cyanide groups attached to an oxalyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxalyl dicyanide can be synthesized through the hydrolysis of diiminosuccinonitrile. This process involves the reaction of diiminosuccinonitrile with water, leading to the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard laboratory procedures that can be scaled up for industrial purposes. The hydrolysis reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Oxalyl dicyanide undergoes various chemical reactions, including condensation reactions. For instance, it can condense with diaminomaleonitrile to form pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile, both of which are derivatives of pyrazine .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as diaminomaleonitrile and controlled conditions to facilitate the desired transformations. The reaction conditions often include moderate temperatures and the presence of catalysts to enhance the reaction rate.
Major Products Formed: The major products formed from the reactions of this compound include pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile. These products are significant in various chemical synthesis applications .
Wissenschaftliche Forschungsanwendungen
Oxalyl dicyanide has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis to produce complex molecules and as a building block for the synthesis of heterocyclic compounds. Additionally, its reactivity makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Wirkmechanismus
The mechanism of action of oxalyl dicyanide involves its ability to act as an acylating agent. The compound’s reactivity is attributed to the presence of the cyanide groups, which facilitate nucleophilic attack and subsequent transformations. The molecular targets and pathways involved in its reactions include the formation of carbon-nitrogen bonds and the generation of heterocyclic structures .
Vergleich Mit ähnlichen Verbindungen
- Oxalyl chloride
- Oxalyl bromide
- Oxalyl diisothiocyanate
Comparison: Oxalyl dicyanide is unique among its similar compounds due to the presence of cyanide groups, which impart distinct reactivity and chemical properties. Unlike oxalyl chloride and oxalyl bromide, which are primarily used as chlorinating and brominating agents, this compound is utilized for its acylating capabilities and its role in the synthesis of nitrogen-containing heterocycles .
Eigenschaften
CAS-Nummer |
36086-83-6 |
|---|---|
Molekularformel |
C4N2O2 |
Molekulargewicht |
108.05 g/mol |
IUPAC-Name |
oxalyl dicyanide |
InChI |
InChI=1S/C4N2O2/c5-1-3(7)4(8)2-6 |
InChI-Schlüssel |
VKZZALQGAUWTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=O)C(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
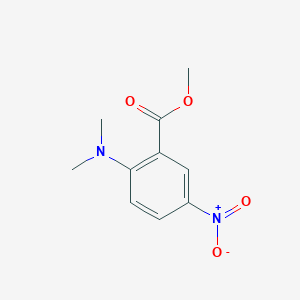
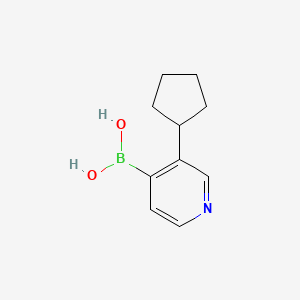
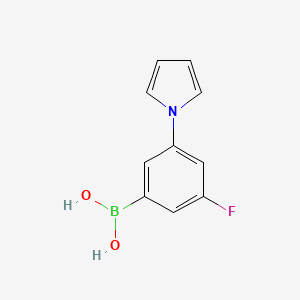
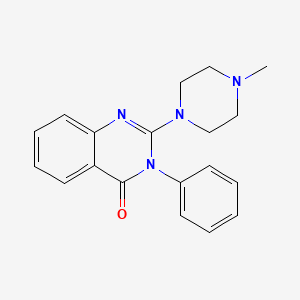
![[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate](/img/structure/B14085090.png)
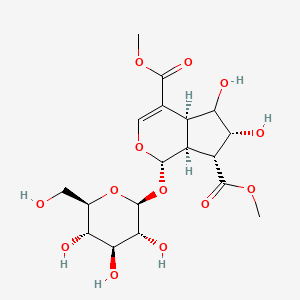
![Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester](/img/structure/B14085096.png)

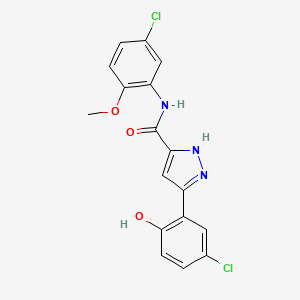
![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
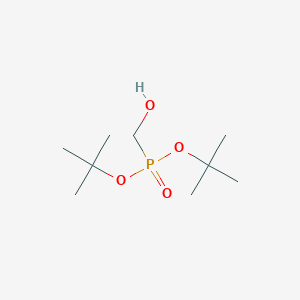
![2-Butyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085138.png)
